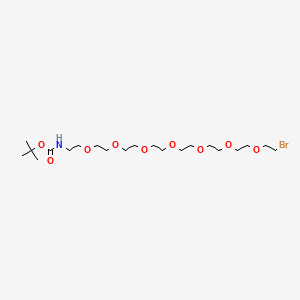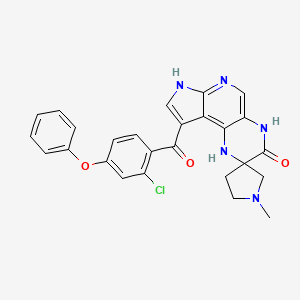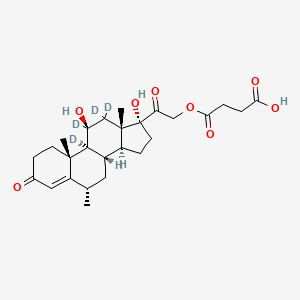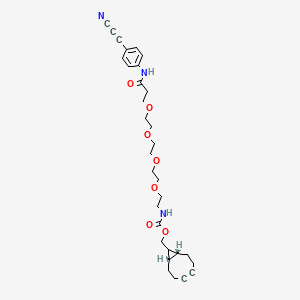
Apn-peg4-bcn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apn-peg4-bcn is a heterobifunctional linker that contains a bicyclo[6.1.0]non-4-yne (BCN) moiety and a polyethylene glycol (PEG) chain. This compound is widely used in click chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs) due to its high reactivity and bioorthogonal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Apn-peg4-bcn is synthesized through a series of chemical reactions that involve the coupling of BCN and PEG units. The synthesis typically starts with the preparation of BCN, which is then reacted with a PEG derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Apn-peg4-bcn undergoes various types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the BCN moiety reacting with azide-containing molecules to form stable triazole linkages.
Substitution Reactions: The PEG chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
SPAAC Reactions: Common reagents include azide-containing molecules, and the reaction is typically carried out in aqueous or organic solvents.
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild conditions.
Major Products Formed
Triazole Linkages: Formed through SPAAC reactions, these linkages are stable and bioorthogonal.
Substituted PEG Derivatives: Formed through substitution reactions, these derivatives have various functional groups attached to the PEG chain.
Scientific Research Applications
Apn-peg4-bcn has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Apn-peg4-bcn involves its bioorthogonal reactivity, which allows it to selectively conjugate with biomolecules. The BCN moiety undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages. This property makes it an ideal linker for the synthesis of ADCs, where it facilitates the attachment of cytotoxic drugs to antibodies .
Comparison with Similar Compounds
Similar Compounds
Apn-peg4-pfp: Another PEG-based linker used in bioconjugation.
Apn-peg4-nhs: A PEG linker with an N-hydroxysuccinimide (NHS) ester group for amine-reactive conjugation.
Uniqueness
Apn-peg4-bcn stands out due to its BCN moiety, which provides high reactivity and specificity in SPAAC reactions. This makes it particularly useful in applications requiring bioorthogonal chemistry and stable linkages .
Properties
Molecular Formula |
C31H39N3O7 |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[4-(2-cyanoethynyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C31H39N3O7/c32-14-5-6-25-9-11-26(12-10-25)34-30(35)13-16-37-18-20-39-22-23-40-21-19-38-17-15-33-31(36)41-24-29-27-7-3-1-2-4-8-28(27)29/h9-12,27-29H,3-4,7-8,13,15-24H2,(H,33,36)(H,34,35)/t27-,28+,29? |
InChI Key |
MCBNMMAFMMPZRN-ULJKERAFSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


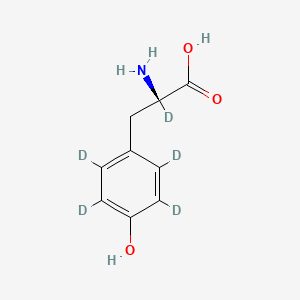
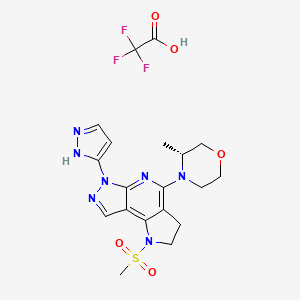
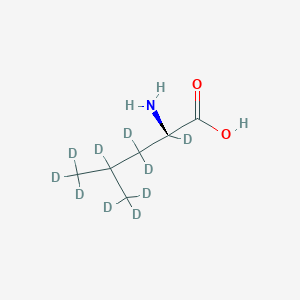
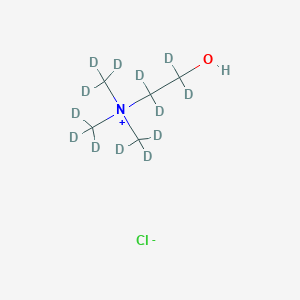
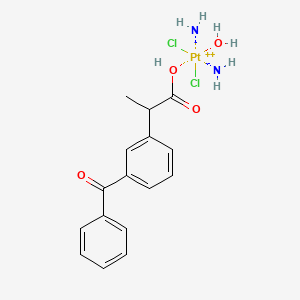

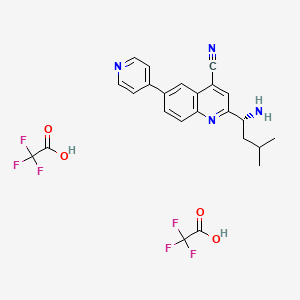
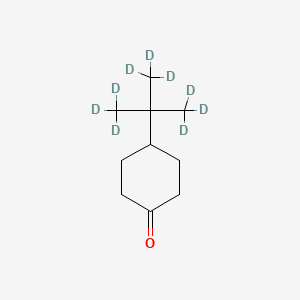
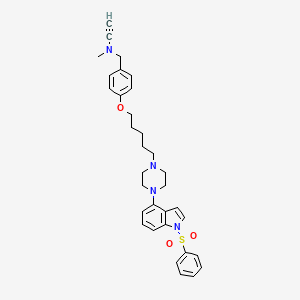
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)
